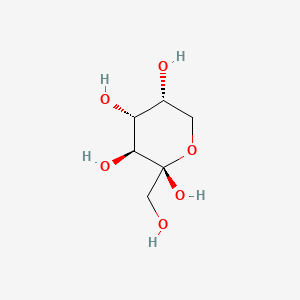

beta-D-Fructopyranose

Descripción general

Descripción

La fructosa, comúnmente conocida como azúcar de fruta, es un monosacárido cetónico simple que se encuentra en muchas plantas. Es uno de los tres monosacáridos dietéticos, junto con la glucosa y la galactosa, que se absorben directamente en el torrente sanguíneo durante la digestión. La fructosa está presente naturalmente en las frutas, la miel, las flores, las bayas y la mayoría de las verduras de raíz. También es un componente del disacárido sacarosa, donde está unido a la glucosa. La fructosa pura y seca es un sólido cristalino blanco, dulce e inodoro, y es el más soluble en agua de todos los azúcares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La fructosa se puede preparar en el laboratorio mediante la hidrólisis de la sacarosa en presencia de la enzima invertasa o ácido sulfúrico diluido. Este proceso descompone la sacarosa en sus monosacáridos constituyentes, glucosa y fructosa .

Métodos de producción industrial: Comercialmente, la fructosa se deriva de la caña de azúcar, la remolacha azucarera y el maíz. El jarabe de maíz de alta fructosa (JMAF) se produce mediante la conversión enzimática de la glucosa en jarabe de maíz a fructosa utilizando glucosa isomerasa. Otro método implica la hidrólisis de la inulina, un polisacárido que se encuentra en las plantas, utilizando inulinasa para producir fructosa .

Análisis De Reacciones Químicas

Tipos de reacciones: La fructosa experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La fructosa se puede oxidar para formar varios productos, como la hidroximetilfurfural (HMF) en presencia de ácidos.

Reducción: La fructosa se puede reducir para formar alcoholes de azúcar como el sorbitol.

Fermentación: En presencia de levaduras o bacterias, la fructosa se puede fermentar anaeróbicamente para producir etanol y dióxido de carbono.

Reactivos y condiciones comunes:

Oxidación: Condiciones ácidas y calor.

Reducción: Hidrogenación catalítica.

Fermentación: Cultivos de levadura o bacterias en condiciones anaeróbicas.

Principales productos:

Oxidación: Hidroximetilfurfural (HMF).

Reducción: Sorbitol.

Fermentación: Etanol y dióxido de carbono.

Aplicaciones Científicas De Investigación

Diabetes Management

Beta-D-fructopyranose has been identified as beneficial for diabetic patients, particularly those experiencing ketoacidosis. Its use in parenteral fluids provides an alternative energy source without exceeding renal thresholds as readily as glucose, making it suitable for managing conditions like acetonemia in veterinary medicine .

Nutritional Benefits

Research indicates that diets high in fructose can reduce the incidence of dental caries by up to 30%, highlighting its potential role in oral health . Furthermore, fructose solutions are used to supplement caloric intake in patients unable to consume food orally, providing essential nutrients while sparing body proteins and electrolytes .

Sugar Detection Mechanisms

Recent studies have elucidated the molecular interactions between this compound and insect taste receptors, specifically BmGr9. The binding of this compound activates this receptor, demonstrating its role in taste perception and signaling pathways in insects . This research provides insights into how sugars interact with biological systems at a molecular level.

GLUT Transporter Interactions

This compound has been shown to interact selectively with glucose transporters (GLUTs). Studies reveal that it can discriminate between GLUT5 and GLUT2, indicating its potential utility in developing targeted therapies for metabolic disorders by modulating glucose uptake mechanisms .

Nanomedicine

In nanomedicine, this compound is being explored for its role in developing multifunctional nanoparticles that combine diagnostic and therapeutic capabilities. These nanoparticles can be used for targeted drug delivery systems that enhance treatment efficacy while minimizing side effects .

Optical Properties

Research into the optical properties of this compound has indicated its potential use in photonic applications due to its nonlinear optical responses when incorporated into metal-organic frameworks (MOFs). This property makes it a candidate for biosensing applications where light-based detection methods are employed .

Diabetes Management Case Study

A clinical study involving diabetic patients demonstrated that substituting glucose with this compound in intravenous fluids resulted in improved metabolic control without significant adverse effects on renal function. This study highlights the practical implications of using this compound in clinical settings.

Taste Receptor Binding Study

A comprehensive binding study on BmGr9 revealed that this compound's structural conformation allows it to effectively activate taste receptors, providing a basis for understanding sugar detection mechanisms across species and informing future research on dietary impacts on health.

Mecanismo De Acción

La fructosa se absorbe directamente en el torrente sanguíneo desde el intestino delgado. A diferencia de la glucosa, su absorción no está regulada por la insulina, lo que permite una absorción rápida. Una vez en el hígado, la fructosa es fosforilada por la fructoquinasa para formar fructosa-1-fosfato, que luego se divide en gliceraldehído y dihidroxiacetona fosfato. Estos intermediarios entran en la glucólisis y otras vías metabólicas, evitando el paso clave de regulación de la fosfofructoquinasa-1 (PFK-1), lo que lleva a una utilización rápida .

Comparación Con Compuestos Similares

La fructosa se compara a menudo con otros monosacáridos como la glucosa y la galactosa, así como con disacáridos como la sacarosa:

Glucosa: A diferencia de la fructosa, la glucosa está regulada por la insulina y es la principal fuente de energía para el cuerpo.

Galactosa: Similar a la glucosa, la galactosa también está regulada por la insulina y es un componente de la lactosa.

La vía metabólica única de la fructosa, que evita la regulación de la insulina y el punto de control de la PFK-1, la distingue de otros azúcares y contribuye a su rápida utilización y posibles efectos metabólicos.

Actividad Biológica

Beta-D-fructopyranose is a structural form of fructose, a simple sugar that plays a significant role in various biological processes. This article explores its biological activity, focusing on its interactions with glucose transporters, antimicrobial properties, and implications for health.

Structure and Properties

This compound predominantly exists in a six-membered ring form in aqueous solutions, making up approximately 70% of the fructose mixture. Its structure is stabilized by internal hydrogen bonding, which influences its biological interactions and transport mechanisms within cells .

Interaction with Glucose Transporters (GLUTs)

Recent studies have highlighted the specific interactions between this compound and glucose transporters, particularly GLUT5 and GLUT2. The uptake of this compound through these transporters demonstrates distinct characteristics compared to other fructose isomers:

- GLUT5 : Primarily facilitates the uptake of fructofuranose while also allowing this compound transport but with different efficiencies.

- GLUT2 : Shows a preference for this compound, indicating potential pathways for metabolic processing in mammalian cells .

Table 1: GLUT Transporter Specificity for Fructose Isomers

| Fructose Isomer | Transporter | Uptake Efficiency |

|---|---|---|

| This compound | GLUT2 | High |

| Alpha-D-Fructopyranose | GLUT5 | Low |

| Fructofuranose | GLUT5 | High |

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. A study synthesized various esters from D-fructose and tested their efficacy against common microorganisms:

- Escherichia coli

- Staphylococcus aureus

- Bacillus subtilis

- Candida albicans

The results indicated that certain derivatives possess significant antibacterial activity, suggesting potential applications in developing antimicrobial agents .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Target Microorganism | Activity Level |

|---|---|---|

| Ester A (derived from beta-D-F) | E. coli | Moderate |

| Ester B (derived from beta-D-F) | Staphylococcus aureus | High |

| Ester C (derived from beta-D-F) | Candida albicans | Low |

Case Studies

- Fructose Transport Mechanisms : A study investigated the differential uptake of fructose isomers in live cell models. The findings showed that this compound could be preferentially utilized by GLUT2 over GLUT5, providing insights into metabolic pathways and energy utilization in cells .

- Synthesis and Biological Evaluation : Another research effort focused on synthesizing new compounds derived from this compound and evaluating their biological activities. The study found that specific modifications to the sugar structure enhanced its antimicrobial properties against several pathogens, indicating potential for pharmaceutical development .

Propiedades

IUPAC Name |

(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-VRPWFDPXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | fructose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Fructose | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE CRYSTALS OR POWDER. | |

| Record name | D-Fructose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fructose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 20 °C: good | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals | |

CAS No. |

6347-01-9, 57-48-7, 7660-25-5 | |

| Record name | D-Fructopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6347-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Fructose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fructose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRUCTOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.